2-(2-Bromo-5-methoxyphenyl)pyrrolidine is an organic compound characterized by its unique molecular structure, which combines a pyrrolidine ring with a bromo-substituted methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 256.14 g/mol. The compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.
This compound is classified under organic compounds and specifically falls within the category of pyrrolidine derivatives. It can be sourced from chemical suppliers and is often utilized in research settings for its unique reactivity and biological properties. The compound's CAS number is 1016818-55-5, which facilitates its identification in chemical databases.
The synthesis of 2-(2-Bromo-5-methoxyphenyl)pyrrolidine typically involves several methods, including:
These synthetic routes are often optimized for yield and purity, utilizing techniques such as chromatography for purification.
The molecular structure of 2-(2-Bromo-5-methoxyphenyl)pyrrolidine features:
The structural representation can be described using the following identifiers:
InChI=1S/C11H14BrNO/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3
COC1=CC=C(C=C1)C2CCCN2
These identifiers provide a means to visualize and communicate the compound's structure in computational chemistry applications.
The chemical behavior of 2-(2-Bromo-5-methoxyphenyl)pyrrolidine is influenced by its functional groups. Key types of reactions include:
These reactions enable the synthesis of various derivatives that can be explored for different applications in medicinal chemistry.
The mechanism of action for 2-(2-Bromo-5-methoxyphenyl)pyrrolidine is largely dependent on its interactions with biological targets:
The physical properties of 2-(2-Bromo-5-methoxyphenyl)pyrrolidine include:
Chemical properties include:
Relevant data includes:
These properties are crucial for predicting behavior in synthetic applications and biological interactions.
2-(2-Bromo-5-methoxyphenyl)pyrrolidine has several applications in scientific research:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8